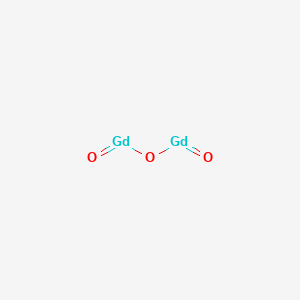

Oxo(oxogadoliniooxy)gadolinium

説明

Significance of Rare Earth Oxides in Contemporary Science

Rare earth oxides (REOs) are a group of 17 elements in the periodic table that are critical to numerous modern technologies. energy.gov Their exceptional magnetic, phosphorescent, catalytic, optical, and thermodynamic properties make them indispensable in a wide array of applications. acs.orgmdpi.comresearchgate.net These materials are key components in sustainable energy solutions, environmental safety technologies, and economic development. acs.orgresearchgate.net

The diverse attributes of REOs have led to their use in:

Electronics and Energy: Electric vehicle magnets, rechargeable batteries, portable energy devices, and high-efficiency energy converters like solid oxide fuel cells (SOFCs). energy.govacs.orgresearchgate.net

Environmental and Industrial Applications: Catalysts for petroleum refining and pollution control, enhancing the efficiency of catalytic reactions through the creation of oxygen vacancies. energy.govmdpi.com

Nuclear and Radiation Technologies: Radiation shielding, dosimetry, and as additives in nuclear reactor fuel rods. acs.orgresearchgate.netnih.gov

Advanced Materials: Components in next-generation solar cells, photovoltaic devices, and as dopants to improve the properties of various host materials. acs.orgresearchgate.net

The growing global demand for rare earth elements underscores the importance of research into their recovery, purification, and application to ensure a stable supply for these critical technologies. energy.gov

Scope of Academic Inquiry into Oxo(oxogadoliniooxy)gadolinium

The academic inquiry into gadolinium(III) oxide is extensive, driven by its promising physical and chemical properties. metu.edu.tr Gd₂O₃ is a subject of intense research due to its structural stability, electronic and ionic conductivity, and catalytic efficiency. mdpi.com

Key areas of research include:

Nanotechnology: The synthesis of Gd₂O₃ nanoparticles has become a major focus, with studies exploring their use as contrast agents in magnetic resonance imaging (MRI) due to their high gadolinium density and paramagnetic properties. metu.edu.trresearchgate.net Researchers are investigating methods to create ultra-small nanoparticles to maximize contrast enhancement. metu.edu.tr

Biomedical Applications: Beyond MRI, Gd₂O₃ is being explored for drug targeting, magnetic separation, and gene therapy applications. metu.edu.tr Its use as a dual T1 and T2 contrasting agent in MRI is also under investigation. nih.gov

Energy and Electronics: Gd₂O₃ is utilized in solid oxide fuel cells (SOFCs) and as a host material for solid-state lasers. wikipedia.orgmdpi.com When doped with other rare-earth ions, it can produce lasers with high efficiency for telecommunications and medical procedures. wikipedia.org

Catalysis: Gd₂O₃ serves as a catalyst in various chemical reactions, including the dimerization of organic compounds. nih.govnanografi.com

The table below summarizes some of the key physical and chemical properties of Gadolinium(III) oxide that are central to its research and applications.

| Property | Value |

| Chemical Formula | Gd₂O₃ |

| Molar Mass | 362.50 g/mol |

| Appearance | White, odorless powder |

| Density | 7.07 g/cm³ |

| Melting Point | 2,420 °C (4,390 °F; 2,690 K) |

| Crystal Structure | Cubic (more stable at room temperature), Monoclinic |

| Solubility in water | Insoluble |

| Optical Band Gap | ~5.4 eV |

Data sourced from multiple references. wikipedia.orgnanografi.com

The following table details the different crystal structures of Gadolinium(III) oxide and the temperatures at which they are stable.

| Crystal Structure | Pearson Symbol | Space Group | Temperature Range |

| Cubic | cI80 | Ia-3, No. 206 | Room Temperature to 1200 °C |

| Monoclinic | mS30 | C2/m, No. 12 | Above 1200 °C |

| Hexagonal | Above 2100 °C to Melting Point |

Data sourced from reference wikipedia.org.

Structure

2D Structure

特性

IUPAC Name |

oxo(oxogadoliniooxy)gadolinium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Gd.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYFGGMJZRTZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Gd]O[Gd]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051613 | |

| Record name | Gadolinium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12064-62-9 | |

| Record name | Gadolinium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Oxo Oxogadoliniooxy Gadolinium

Solution-Based Approaches

Solution-based synthesis methods are widely utilized for producing gadolinium oxide powders and nanoparticles due to their cost-effectiveness and scalability. These "wet chemical" routes allow for precise control over the final product's properties by manipulating reaction parameters like temperature, pH, precursor concentration, and the use of stabilizing agents. mdpi.com

Sol-Gel Synthesis and its Variants

The sol-gel method is a versatile technique for synthesizing gadolinium oxide nanoparticles. stanfordmaterials.com It involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. Typically, a gadolinium precursor, such as gadolinium nitrate (B79036) or gadolinium acetate (B1210297), is hydrolyzed to form a gadolinium hydroxide (B78521) gel. researchgate.netuchile.cl This gel is then dried and annealed at high temperatures (e.g., 700°C) to yield the final gadolinium oxide particles. mdpi.comresearchgate.net

Researchers have explored various modifications to the sol-gel process to control particle size and structure. For instance, using agar-agar as a stabilizer with a gadolinium nitrate precursor resulted in a white gel that, after freezing, drying, and annealing at 700°C, produced rounded Gd2O3 particles with an average size of 8–16 nm. mdpi.com Another study demonstrated that varying the annealing temperature between 700°C and 900°C could produce bare Gd2O3 nanoparticles ranging from 18 to 31 nm. researchgate.net The process relies on the conversion of gadolinium hydroxide, formed from the precursor, into gadolinium oxide through thermal decomposition. researchgate.net

| Precursor | Stabilizer/Additive | Annealing Temperature (°C) | Resulting Particle Size (nm) | Reference |

|---|---|---|---|---|

| Gadolinium Nitrate (Gd(NO₃)₃) | Agar-agar | 700 | 8–16 | mdpi.com |

| Gadolinium Nitrate (Gd(NO₃)₃) | Sodium Hydroxide (NaOH) | 700 | ~20 | researchgate.net |

| Gadolinium Acetate | None specified | 400–750 | Varies with temperature | researchgate.net |

| Gadolinium Nitrate (Gd(NO₃)₃) | Citric Acid | 600 | Polycrystalline Composite | uchile.cl |

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis involves chemical reactions in aqueous or organic solutions, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave. mdpi.comstanfordmaterials.com This method is particularly effective for producing well-crystallized and anisotropic nanostructures like nanorods and nanowires. mdpi.comias.ac.in

In a typical hydrothermal synthesis, a gadolinium precursor solution is mixed with a precipitating agent, which can include ammonia, sodium hydroxide (NaOH), or urea (B33335). mdpi.com The mixture is heated, leading to the precipitation of gadolinium hydroxide (Gd(OH)₃), which is subsequently collected, washed, and annealed to form gadolinium oxide. ias.ac.in For example, cubic phase Gd2O3 nanorods have been successfully synthesized by heating a precursor solution with NaOH at approximately 140°C for 24 hours, followed by annealing the resulting gadolinium hydroxide at 600°C. ias.ac.in The reaction temperature during the hydrothermal process can influence the crystallite size, with studies showing sizes varying from 21 nm to 39 nm as the temperature increases from 60°C to 240°C. scientific.net

| Precursor | Precipitating Agent | Hydrothermal Temperature (°C) | Annealing Temperature (°C) | Resulting Morphology | Reference |

|---|---|---|---|---|---|

| Gadolinium Nitrate Hexahydrate | Ethylamine | 120 | 700 | Nanoparticles (~13.7 nm) | mdpi.com |

| Bulk Gd₂O₃ in HNO₃ | Sodium Hydroxide (NaOH) | 140 | 600 | Nanorods | ias.ac.in |

| Gadolinium Chloride Hexahydrate | Sodium Hydroxide (NaOH) | 180 | 500-800 | Nanorods (<200 nm) | iosrjournals.org |

| Not Specified | Not Specified | 60, 120, 180, 240 | Not Specified | Nanorods (21-39 nm) | scientific.net |

Co-precipitation Techniques

Co-precipitation is a straightforward and common method for synthesizing gadolinium oxide and its composite materials. stanfordmaterials.com The process involves the simultaneous precipitation of gadolinium ions and often other metal ions from a solution by adding a precipitant. The resulting precipitate is then washed, dried, and calcined to form the final oxide product. stanfordmaterials.combohrium.com

Ammonium hydrogen carbonate (NH₄HCO₃) has been effectively used as a precipitant to synthesize gadolinium gallium garnet (Gd₃Ga₅O₁₂, GGG) powders, a related complex oxide. researchgate.net Similarly, various precipitants like ammonium hydroxide (NH₄OH) and ammonium bicarbonate (NH₄HCO₃) have been used to produce gadolinium aluminum gallium garnet (GAGG) powders. bohrium.com Thermodynamic modeling can be employed to determine the optimal synthesis conditions, such as pH and reactant concentrations, for achieving pure-phase materials. nih.gov For instance, in the synthesis of europium-doped Gd₂O₃, urea-based homogeneous co-precipitation is used to form carbonate precursors, which are then annealed at 800°C to yield well-crystallized nanoparticles. nih.gov

Polyol Synthesis and Related Routes

The polyol method is a versatile approach where a polyol (a high-boiling point alcohol such as diethylene glycol or tripropylene glycol) acts as both the solvent and a stabilizing or reducing agent. mdpi.comacs.org This technique is particularly suited for producing ultra-small nanoparticles with a narrow size distribution. mdpi.commetu.edu.tr

In a typical polyol synthesis, a gadolinium precursor like gadolinium chloride is dissolved in a polyol and heated. acs.orgiscientific.org The addition of a base like NaOH initiates the formation of gadolinium hydroxide, which then dehydrates at elevated temperatures to form gadolinium oxide nanoparticles. acs.org The chain length of the polyol used can influence the size and magnetic properties of the resulting nanoparticles. acs.org For instance, studies have compared the use of diethylene glycol (DEG), triethylene glycol (TEG), and polyethylene (B3416737) glycol (PEG) in the synthesis of Gd₂O₃ nanoparticles. acs.org Microwave assistance can be combined with the polyol method to accelerate the synthesis, enabling the production of nanoparticles in under five minutes. mdpi.com

| Precursor | Polyol | Reaction Temperature (°C) | Resulting Particle Size | Reference |

|---|---|---|---|---|

| Gadolinium(III) Chloride Hexahydrate | Diethylene Glycol (DEG) | 180 | ~20 nm (TEM) | iscientific.org |

| Gadolinium(III) Chloride Hexahydrate | DEG, TEG, TeEG, PEG 200 | 180 | Varies with polyol | acs.org |

| Various Gd(III) precursors | Tripropylene Glycol | 250–260 | ~1 nm | acs.org |

| Gadolinium Nitrate Hexahydrate | Diethylene Glycol (DEG) with microwave | Not specified | Ultra-small | mdpi.com |

Solution Combustion Synthesis

Solution combustion synthesis (SCS) is a rapid, energy-efficient method based on a self-sustaining exothermic reaction between an oxidizer (typically a metal nitrate like gadolinium nitrate) and an organic fuel (such as urea, glycine (B1666218), or EDTA). dergipark.org.traip.orgcolloid.nl An aqueous solution of the reactants is heated, leading to dehydration and subsequent auto-ignition, which generates high temperatures and produces a fine, often porous, oxide powder. dergipark.org.trresearchgate.net

The properties of the resulting gadolinium oxide, including its crystal phase (cubic or monoclinic) and surface area, are highly dependent on the oxidant-to-fuel ratio. dergipark.org.trresearchgate.net For example, studies have shown that using a fuel-lean or stoichiometric ratio of gadolinium nitrate to glycine can result in the formation of a monoclinic Gd₂O₃ phase, which is typically stable only at high temperatures. This monoclinic phase can then be transformed into the stable cubic phase upon calcination. researchgate.net The process can yield highly porous, foam-like structures with large surface areas. colloid.nl

Vapor-Phase Deposition Techniques

Vapor-phase deposition techniques are primarily used to create thin films of gadolinium oxide on various substrates. These methods involve the deposition of material from a gaseous state and are crucial for applications in microelectronics and optical coatings. attelements.comsamaterials.comheegermaterials.com

One common method is physical vapor deposition (PVD), which includes techniques like high-pressure sputtering and electron beam evaporation. attelements.comarxiv.org In high-pressure sputtering, a gadolinium oxide target is bombarded with ions in an argon atmosphere, causing Gd₂O₃ to be ejected and deposited onto a substrate. arxiv.org Research has shown that deposition pressure can influence the growth rate but that stoichiometric Gd₂O₃ films can be obtained across a range of pressures. arxiv.org These films are often polycrystalline and may form an interfacial layer of gadolinium silicate (B1173343) when deposited on silicon substrates. arxiv.org Electron beam evaporation is another thermal evaporation method used to deposit Gd₂O₃ films for optical and magnetic applications. attelements.com

Sputtering Methodologies (e.g., RF Magnetron Sputtering)

Sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of material onto a substrate. In this process, a target of the desired material is bombarded with high-energy ions, causing atoms to be "sputtered" off the target surface. These ejected atoms then travel through a vacuum or low-pressure gas environment and deposit onto a substrate, forming a thin film.

RF Magnetron Sputtering is a popular variant used for depositing dielectric materials like gadolinium oxide. An RF power source is used to create a plasma of an inert gas, typically argon. Magnetic fields are used to confine the plasma close to the target, which increases the ionization efficiency and, consequently, the sputtering rate.

Key process parameters in RF magnetron sputtering of gadolinium oxide include RF power, sputtering pressure, gas flow rate, and substrate temperature. These parameters significantly influence the properties of the deposited films. For instance, the growth rate of gadolinium oxide films has been shown to decrease with increasing deposition pressure aip.org. The structural characteristics of the films, such as their crystalline phase, are also dependent on the deposition conditions. Polycrystalline stoichiometric Gd2O3 films have been successfully obtained using high-pressure sputtering aip.org.

One approach to depositing gadolinium oxide is reactive sputtering from a metallic gadolinium target in a mixed argon/oxygen atmosphere arxiv.org. However, this can lead to the oxidation of the substrate during the initial stages of growth arxiv.org. An alternative is to first deposit a thin layer of metallic gadolinium in a pure argon atmosphere, followed by in-situ thermal oxidation arxiv.org.

Interactive Data Table: Parameters in RF Magnetron Sputtering of Gadolinium Oxide

| Parameter | Typical Range | Effect on Film Properties |

| RF Power (W) | 10 - 200 | Affects deposition rate and film density. |

| Sputtering Pressure (mTorr) | 1 - 20 | Influences film stoichiometry, growth rate, and interface quality. |

| Argon Flow Rate (sccm) | 10 - 100 | Affects plasma density and sputtering yield. |

| Oxygen Flow Rate (sccm) | 1 - 20 (in reactive sputtering) | Controls the stoichiometry of the oxide film. |

| Substrate Temperature (°C) | Room Temperature - 750 | Influences crystallinity, grain size, and film stress. |

Electron-Beam Physical Vapor Deposition

Electron-Beam Physical Vapor Deposition (EBPVD) is another PVD technique where a target anode is bombarded with an electron beam from a charged tungsten filament in a high vacuum wikipedia.org. The electron beam's energy causes the target material to evaporate, and the resulting vapor then condenses on a substrate, forming a thin film wikipedia.orgelettrorava.com. EBPVD is known for its high deposition rates and efficient material utilization wikipedia.org.

This method has been employed to deposit thick polycrystalline gadolinium oxide films researchgate.net. The process parameters, such as growth temperature and oxygen flux, have a significant impact on the film's microstructure and phase researchgate.net. For example, lower growth temperatures can lead to smaller grain sizes and higher porosity in the Gd2O3 films researchgate.net. The phase of the gadolinium oxide can also be influenced by deposition conditions, with both cubic and monoclinic phases being observed .

The stoichiometry of the films can be challenging to control in EBPVD due to the deposition behavior of the composite material vu.lt. However, it allows for the formation of dense films at temperatures lower than those required in traditional ceramic processing vu.lt.

Interactive Data Table: Influence of EBPVD Parameters on Gadolinium Oxide Films

| Parameter | Condition | Resulting Film Characteristic |

| Deposition Temperature | Low | Small nanocrystalline grains, some porous regions . |

| Deposition Temperature | High | Highly crystalline with larger grain size, columnar growth . |

| Oxygen Flow | Decreasing (at low temp.) | Increased film density . |

| Film Thickness | Increasing | Increased monoclinic phase volume . |

Metalorganic Chemical Vapor Deposition (MOCVD)

Metalorganic Chemical Vapor Deposition (MOCVD), also known as Metalorganic Vapor-Phase Epitaxy (MOVPE), is a chemical vapor deposition method used to grow high-quality crystalline layers wikipedia.orguh.edu. In MOCVD, volatile metalorganic precursors are transported in a carrier gas to a heated substrate, where they thermally decompose and react to form a thin film uh.eduganwafer.com.

This technique offers precise control over film thickness, composition, and doping levels by regulating the flow of precursor gases ganwafer.com. MOCVD has been used to deposit a variety of materials, including oxides and nitrides uh.edu. For the synthesis of gadolinium-containing films, specific gadolinium precursors are required. For example, homoleptic gadolinium amidinates have been investigated as precursors for the MOCVD of gadolinium nitride films researchgate.net. The choice of precursor and the deposition conditions are crucial in determining the properties of the final film.

MOCVD is a versatile technique for producing complex semiconductor multilayer structures and can be adapted for the deposition of high-purity gadolinium oxide films wikipedia.org. The process generally takes place at moderate pressures and involves chemical reactions rather than physical deposition wikipedia.org.

Other Advanced Synthesis Protocols

Beyond the more conventional deposition techniques, several other advanced methods are utilized for the synthesis of gadolinium oxide nanomaterials. These protocols offer unique advantages in terms of particle size control, morphology, and the potential for more environmentally friendly production.

Thermal Decomposition Pathways

Thermal decomposition is a common method for synthesizing gadolinium oxide nanoparticles. This process typically involves heating a gadolinium-containing precursor, such as a salt or a metal-organic complex, until it decomposes to form the oxide wikipedia.org.

One approach involves the thermal decomposition of a complex formed between gadolinium nitrate hexahydrate (Gd(NO3)3·6H2O) and glycine researchgate.net. The decomposition of this complex at a specific temperature results in the formation of ultrafine gadolinium oxide nanocrystallites researchgate.net. Another example is the thermal decomposition of a gadolinium oleate precursor to produce gadolinium oxide nanodisks rsc.org. The size of the resulting nanoparticles can often be controlled by adjusting the reaction parameters, such as the concentration of stabilizing agents like oleic acid mdpi.com.

Interactive Data Table: Thermal Decomposition Methods for Gadolinium Oxide

| Precursor(s) | Decomposition Temperature | Resulting Product |

| Gadolinium nitrate and glycine complex | ~250 °C | 10 nm gadolinium oxide nanocrystallites researchgate.net. |

| Gadolinium oleate complex | 320 °C | Gadolinium oxide nanodisks rsc.org. |

| Gadolinium nitrate hexahydrate | - | Pure cubic phase Gd2O3 . |

Pulsed Laser Ablation in Liquid

Pulsed Laser Ablation in Liquid (PLAL) is a top-down method for synthesizing nanoparticles. In this technique, a solid target of the material to be synthesized (in this case, gadolinium or gadolinium oxide) is immersed in a liquid and irradiated with a high-power pulsed laser beam. The intense laser pulses ablate material from the target, creating a plasma plume that rapidly cools and condenses in the liquid environment to form nanoparticles researchgate.netaip.org.

A key advantage of PLAL is the ability to produce high-purity nanoparticles, as it avoids the use of chemical precursors that could introduce impurities aip.orgundip.ac.id. The properties of the synthesized gadolinium oxide nanoparticles, such as their size, shape, and crystalline phase, can be controlled by varying the laser parameters (wavelength, fluence, pulse duration) and the liquid medium repec.org. For instance, using a shorter wavelength laser can lead to the formation of smaller, more uniform nanoparticles repec.org. This method has been successfully used to synthesize gadolinium oxide nanoparticles with both cubic and monoclinic phases repec.org.

Green Synthesis Approaches

Green synthesis refers to the use of environmentally benign methods and materials for the production of nanoparticles. This approach often utilizes biological entities like plant extracts as reducing and capping agents, offering a more sustainable alternative to conventional chemical synthesis routes researchgate.net.

For gadolinium oxide nanoparticles, green synthesis has been explored using plant extracts. For example, the methanolic extract of Moringa oleifera peel has been used in a microwave-assisted synthesis of Gd2O3 nanoparticles mdpi.com. The biomolecules present in the plant extract can act as chelating agents for the gadolinium ions, facilitating the formation of the oxide nanoparticles researchgate.net. While this method holds promise for environmentally friendly production, challenges such as controlling the nanoparticle structure and preventing agglomeration remain areas of active research researchgate.net.

Control of Morphological and Nanosized Structures

The synthesis of Oxo(oxogadoliniooxy)gadolinium, more commonly known as gadolinium oxide (Gd2O3), allows for precise control over the material's morphology and size at the nanoscale. mdpi.com Various synthesis techniques, including hydrothermal processes, thermal decomposition, sol-gel methods, and atomic layer deposition, are employed to produce distinct nanostructures. mdpi.comresearchgate.netresearchgate.net The ability to manipulate the synthesis parameters is crucial for tailoring the physicochemical properties of the resulting nanomaterials for specific applications. mdpi.com This control enables the fabrication of diverse forms such as nanoparticles, nanorods, and thin films, each with unique characteristics determined by their size, shape, and crystallinity. ias.ac.inacs.orge3s-conferences.orgtjpsj.org

Nanoparticle, Nanorod, and Thin Film Formation

The formation of specific Gd2O3 nanostructures is highly dependent on the chosen synthesis methodology. A variety of chemical and physical routes have been developed to produce well-defined nano- and micro-sized particles. mdpi.com

Nanoparticles: Gadolinium oxide nanoparticles can be synthesized through numerous routes. Biological synthesis using fungus, for example, can produce protein-capped, quasi-spherical nanoparticles with sizes ranging from 3 to 8 nm. nih.gov Hydrothermal procedures are also common, yielding nanoparticles with an average crystallite size of approximately 13.7 nm after annealing. mdpi.com Other established methods include the sol-gel technique, which can produce rounded particles of 8–16 nm, and the polyol method, which uses stabilizers like diethylene glycol to control particle growth. mdpi.comresearchgate.net Thermal decomposition of precursors, such as gadolinium(III) oleate, is another effective technique for producing Gd2O3 nanoparticles, including nanodisks. rsc.org Ultrasmall nanoparticles, with diameters around 1 nm, have been synthesized by refluxing gadolinium ion precursors in tripropylene glycol. acs.org

Nanorods: One-dimensional (1D) nanostructures like nanorods are of particular interest due to their unique properties stemming from their anisotropic shape. ias.ac.indaneshyari.com The hydrothermal method is a highly effective and frequently used technique for synthesizing these elongated structures. mdpi.comias.ac.in A typical process involves the precipitation of a gadolinium hydroxide (Gd(OH)3) precursor, often in the presence of a surfactant, followed by a sintering or annealing step to facilitate dehydration and conversion to Gd2O3 nanorods. ias.ac.indaneshyari.com The use of surfactants like hexamethylenetetramine (HMT) or polyvinylpyrrolidone (PVP) can play a critical role in directing the one-dimensional growth. daneshyari.com Scanning electron microscopy has confirmed the formation of nanorods via the hydrothermal method, irrespective of the specific reaction temperature used. scientific.net

Thin Films: Gd2O3 thin films have been fabricated using a range of deposition techniques. researchgate.net Methods such as spray pyrolysis and sol-gel dip coating represent relatively low-cost approaches to film production. researchgate.nete3s-conferences.org More advanced techniques like atomic layer deposition (ALD), spin coating, and high-pressure sputtering offer precise control over film thickness and uniformity. researchgate.nettjpsj.orgarxiv.org ALD, for instance, allows for a self-limiting growth mode, which can produce crystalline films with a cubic structure even at low deposition temperatures of 150 °C. researchgate.net The choice of precursor, such as Gd(thd)3 or (CpCH3)3Gd in ALD, influences the film's purity and crystallinity. researchgate.net Spin coating techniques followed by annealing at temperatures between 500-800 °C have been used to create multi-crystalline cubic Gd2O3 thin films on silicon substrates. tjpsj.org

Influence of Synthesis Parameters on Nanostructure Properties

The final properties of gadolinium oxide nanostructures, including their size, shape, aspect ratio, and crystallinity, are directly influenced by the synthesis conditions. Key parameters that can be adjusted include pH, temperature, reaction time, and the concentration of precursors and surfactants. mdpi.comias.ac.inscientific.netresearchgate.net

Influence of pH: The pH of the precursor solution is a critical factor in hydrothermal synthesis, significantly affecting the morphology of the resulting nanostructures. ias.ac.in Research has shown a direct correlation between pH and the dimensions of Gd2O3 nanorods. ias.ac.in Increasing the pH from 10.8 to 13.3 in a hydrothermal process led to a decrease in the average nanorod diameter from ~19 nm to ~7.1 nm, while more than doubling the aspect ratio. ias.ac.in A higher pH corresponds to a greater concentration of hydroxide ions, which increases the chemical potential of the solution, favoring the growth of higher aspect ratio 1D nanostructures. ias.ac.in In the synthesis of europium-doped Gd2O3, a rod-like morphology was observed for samples synthesized at a pH of 10. researchgate.net

Table 1: Effect of pH on Gd2O3 Nanorod Dimensions in Hydrothermal Synthesis

| pH of Precursor | Average Crystallite Size (nm) | Average Nanorod Diameter (nm) | Nanorod Length Range (nm) | Estimated Aspect Ratio |

|---|---|---|---|---|

| 9.2 | ~5.19 | - | - | - |

| 10.8 | ~6.46 | ~19 | 76 - 115 | ~4 |

Influence of Temperature: Temperature, both during the initial reaction and subsequent annealing, is another crucial parameter. In the hydrothermal synthesis of Gd2O3 nanoparticles, increasing the reaction temperature from 60 °C to 240 °C resulted in an increase in the average crystallite size from 21 nm to 39 nm. scientific.net For thin films prepared by spin coating, increasing the annealing temperature from 500 °C to 800 °C was found to promote better crystalline development. tjpsj.org In ALD processes, the deposition temperature affects whether the resulting film is amorphous or crystalline; films grown from a Gd(thd)3/O3 process were amorphous below 250 °C but crystalline at higher temperatures. researchgate.net

Table 2: Effect of Temperature on Gd2O3 Nanostructure Properties

| Synthesis Method | Temperature Parameter | Temperature Range | Effect on Nanostructure |

|---|---|---|---|

| Hydrothermal | Reaction Temperature | 60 °C - 240 °C | Crystallite size increased from 21 nm to 39 nm. |

| Spin Coating | Annealing Temperature | 500 °C - 800 °C | Higher temperatures led to better crystalline development. |

Other Parameters: The choice of precursors and the presence of capping agents or surfactants also significantly impact the final product. For example, the thermal decomposition of gadolinium(III) oleate in the presence of varying amounts of oleic acid can be used to control the size of Gd2O3 nanodisks. rsc.org Surfactants such as HMT and PVP are instrumental in directing the growth of one-dimensional nanorods. daneshyari.com The concentration of the gadolinium precursor itself can also be varied to study effects on properties like photoluminescence and band-gap. mdpi.com

Crystallographic and Microstructural Investigations of Oxo Oxogadoliniooxy Gadolinium

Polymorphic Phases and Lattice Structures

Gadolinium oxide crystallizes into three primary polymorphic forms under ambient pressure: the cubic (C-type), monoclinic (B-type), and hexagonal (A-type) phases. wikipedia.orge3s-conferences.orgiaea.org The specific phase adopted by the material is largely dependent on its thermal history and the conditions of its synthesis. aps.org

Cubic Phase (C-type)

At room temperature, the most stable polymorph of gadolinium oxide is the cubic C-type structure. wikipedia.org This phase belongs to the body-centered cubic crystal system with the space group Ia-3 (No. 206). wikipedia.orgaps.orgmaterialsproject.orgmaterialsproject.org The crystal structure is analogous to that of manganese(III) oxide and other heavy trivalent lanthanide sesquioxides. wikipedia.org

The cubic lattice features two distinct crystallographic sites for the gadolinium atoms, both having a coordination number of six but with different coordination geometries. wikipedia.orgmaterialsproject.org In one site, the Gd³⁺ ion is bonded to six equivalent O²⁻ atoms, forming a mix of corner- and edge-sharing GdO₆ octahedra with corner-sharing tilt angles of 56°. materialsproject.org In the second site, the GdO₆ octahedra are distorted, with corner-sharing tilt angles ranging from 55-56°. materialsproject.org The oxygen ions are, in turn, coordinated to four gadolinium ions. materialsproject.org

Detailed crystallographic data for the C-type phase is presented in the table below.

Interactive Data Table: Crystallographic Data for Cubic (C-type) Gd₂O₃

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Ia-3 (No. 206) |

| Lattice Parameter (a) | 10.81 Å |

| Volume | 1261.82 ų |

| Density | 7.63 g/cm³ |

Note: The data in this table is based on information from the Materials Project. materialsproject.org

Monoclinic Phase (B-type)

The monoclinic B-type phase of gadolinium oxide is a higher-temperature polymorph. wikipedia.org It belongs to the space group C2/m (No. 12) with a Pearson symbol of mS30. wikipedia.orgmaterialsproject.org The structure of the B-type phase is more complex than the C-type, featuring three inequivalent gadolinium sites. materialsproject.org Two of these sites have a coordination number of seven, while the third has a coordination number of six, forming distorted GdO₆ octahedra. materialsproject.org This phase is typically formed upon heating the cubic phase to temperatures exceeding 1200 °C. wikipedia.org

Key crystallographic parameters for the B-type phase are summarized in the following table.

Interactive Data Table: Crystallographic Data for Monoclinic (B-type) Gd₂O₃

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m (No. 12) |

| Lattice Parameter (a) | 7.442 Å |

| Lattice Parameter (b) | 7.442 Å |

| Lattice Parameter (c) | 8.826 Å |

| Lattice Angle (α) | 79.543° |

| Lattice Angle (β) | 79.543° |

| Lattice Angle (γ) | 27.843° |

Note: The data in this table is based on information from the Materials Project. materialsproject.org

Hexagonal Phase (A-type)

The hexagonal A-type phase is the stable form of gadolinium oxide at very high temperatures, generally above 2100 °C, up to its melting point of approximately 2420 °C. wikipedia.org This phase is characterized by the space group P-3m1. aps.orgresearchgate.net In this structure, the gadolinium ions are seven-coordinated. The A-type structure is common for sesquioxides of the lighter rare-earth elements at ambient temperature. aps.org

Interactive Data Table: Crystallographic Data for Hexagonal (A-type) Gd₂O₃

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P-3m1 (No. 164) |

| Lattice Parameter (a) | 3.86 Å |

| Lattice Parameter (c) | 6.16 Å |

Note: Lattice parameters can vary based on experimental conditions.

High-Pressure and Temperature Induced Phase Transitions

The polymorphic landscape of gadolinium oxide is significantly influenced by external stimuli such as pressure and temperature, leading to reversible or irreversible phase transformations.

Experimental Studies of Phase Evolution

Under ambient pressure, the phase transitions of gadolinium oxide typically follow the sequence C → B → A with increasing temperature. aps.org The transition from the cubic (C-type) to the monoclinic (B-type) phase occurs at approximately 1200-1500 K, while the monoclinic (B-type) to hexagonal (A-type) transition happens at around 2443 K. wikipedia.orgaps.org

High-pressure studies reveal a different transition pathway. Experimental investigations using X-ray diffraction have shown that the cubic C-type phase undergoes an irreversible structural transformation to a high-pressure hexagonal phase. aps.orgiphy.ac.cn This transition begins at approximately 7 GPa and is complete by 15 GPa. aps.org The high-pressure hexagonal phase is about 9.2% denser than the initial cubic phase at 7 GPa. aps.org Upon release of the pressure, this hexagonal phase does not revert to the cubic structure but instead transforms into the monoclinic B-type phase. aps.orgiphy.ac.cn This indicates that the application and subsequent release of high pressure can be a method to synthesize the monoclinic phase from the cubic phase at room temperature. iphy.ac.cn Further compression of this resulting monoclinic phase shows a reversible transition back to the high-pressure hexagonal phase, occurring at a slightly lower pressure of around 6.8 GPa. aps.org

Interestingly, at high pressures, the temperature-induced phase transition behavior is reversed compared to ambient pressure. The hexagonal phase has been observed to transform into the monoclinic phase with an increase in temperature while under high pressure. aps.org

Influence of Stress and Oxygen Partial Pressure on Phase Stability

The stability of gadolinium oxide phases is not only dependent on hydrostatic pressure and temperature but is also sensitive to other factors like mechanical stress and the chemical environment, particularly oxygen partial pressure.

Mechanical stress, similar to hydrostatic pressure, can induce phase transformations. The application of non-hydrostatic pressure or stress can lower the energy barrier for transitions and influence the orientation of the resulting crystal structures. The transformation from the cubic to the monoclinic phase observed after releasing high pressure is a clear indication of how stress states can dictate the final crystal structure.

The oxygen partial pressure during the synthesis or processing of gadolinium oxide, especially in thin-film deposition, plays a crucial role in determining the resulting phase. Studies on Gd₂O₃ thin films prepared by pulsed laser deposition have shown that the oxygen partial pressure affects the crystalline structure. iaea.org Variations in oxygen partial pressure can lead to the formation of mixed-phase films containing both monoclinic and cubic structures. iaea.org This suggests that the oxygen stoichiometry and the presence of oxygen vacancies can influence the relative stability of the different polymorphs. A lower oxygen partial pressure may favor the formation of one phase over another, thereby allowing for phase engineering through control of the deposition atmosphere. iaea.org

Microstructural Features and Crystal Growth of Oxo(oxogadoliniooxy)gadolinium

The microstructural characteristics of this compound, commonly known as gadolinium oxide (Gd2O3), are intrinsically linked to its synthesis and processing conditions. These features, including grain size, crystal orientation, and lattice defects, play a crucial role in determining the material's physical and chemical properties, thereby influencing its performance in various applications.

Grain Size and Crystallinity Control

Control over grain size and crystallinity is fundamental in tailoring the properties of gadolinium oxide for specific technological uses. Various synthesis and processing techniques have been developed to manipulate these microstructural parameters, ranging from the production of nanocrystalline powders to the fabrication of highly crystalline thin films.

One effective method for synthesizing nano-scale Gd2O3 is the combustion method. In this process, the grain size of europium-doped gadolinium oxide (Gd2O3:Eu) can be controlled by adjusting the amount of citric acid used as a fuel during synthesis researchgate.net. This approach allows for the production of ultrafine, equiaxed particles. Another strategy, termed grain-boundary toughening, has been employed to fabricate flexible Gd2O3 nanofibers. This technique refines the grain size and increases grain boundary barriers, resulting in tightly interlocked fine grains that enhance the material's mechanical properties rsc.org.

Post-deposition annealing is another critical process for controlling crystallinity. For instance, in Gd2O3 thin films grown on silicon substrates for Silicon-on-Insulator (SOI) applications, rapid thermal annealing (RTA) significantly influences the phase and crystal quality. Annealing at 850 °C has been shown to improve the crystallinity of films containing both cubic and monoclinic phases. However, exceeding this temperature can lead to a degradation in crystal quality, partly due to silicon out-diffusion from the substrate bohrium.com. The synthesis of monodispersed, ultra-small Gd2O3 nanoparticles with an average size of 2.9 nm has also been achieved, demonstrating precise control at the nanoscale nih.gov.

The table below summarizes various methods used to control the grain size and crystallinity of gadolinium oxide.

| Method | Material Form | Control Parameter | Resulting Grain Size/Feature | Reference |

| Combustion Synthesis | Nano-scale Powder (Gd2O3:Eu) | Amount of Citric Acid | Controlled nano-scale grains | researchgate.net |

| Grain-Boundary Toughening | Nanofibers | Diffusion/Migration Dynamics | Reduced grain size, enhanced flexibility | rsc.org |

| Hydrophobic Synthesis | Nanoparticles | Capping Agent (Oleic Acid) | 2.9 nm average particle size | nih.gov |

| Rapid Thermal Annealing (RTA) | Thin Film | Annealing Temperature | Improved crystallinity up to 850 °C | bohrium.com |

Preferred Orientation and Epitaxial Growth

Achieving a specific crystallographic orientation through epitaxial growth is essential for advanced electronic and optical applications of gadolinium oxide. Epitaxy involves growing a thin crystalline film on a crystalline substrate, where the film's crystal lattice aligns with that of the substrate.

Gadolinium oxide thin films have been successfully grown epitaxially on various substrates using techniques like molecular beam epitaxy (MBE). On Germanium (Ge) (001) substrates, Gd2O3 forms a cubic bixbyite structure with a (110) out-of-plane orientation cnr.itresearchgate.net. Similarly, epitaxial growth on Silicon (Si) (001) substrates also results in the formation of cubic Gd2O3 with a (110) orientation nih.govrsc.org.

The growth conditions, such as temperature and oxygen partial pressure, significantly influence the resulting microstructure. For Gd2O3 grown on Si(001) at high temperatures (850 °C), the process can involve the initial formation of a silicide layer that subsequently transforms into the oxide nih.govrsc.org. Under these conditions, the Gd2O3 can form self-assembled nanowire-like structures oriented along the Si dimer rows of the substrate surface nih.gov. The density and length of these nanostructures can be tuned by varying the oxygen partial pressure nih.govrsc.org. While the (110) orientation is common, it is also possible to grow predominantly single-crystal (100)-oriented Gd2O3 on a Si(100) substrate aip.org. Applying additional oxygen during growth can even induce a phase change from the cubic structure to a monoclinic Sm2O3-type structure researchgate.net.

The following table details the outcomes of epitaxial growth of gadolinium oxide under different conditions.

| Substrate | Growth Method | Key Parameters | Resulting Orientation/Structure | Reference |

| Ge (001) | MBE | N/A | Cubic bixbyite, (110) out-of-plane orientation | cnr.itresearchgate.net |

| Si (001) | MBE | High Temperature (850 °C) | Cubic, (110) orientation; nanowire-like structures | nih.govrsc.org |

| Si (001) | MBE | Varied Oxygen Partial Pressure | Modifies density and length of nanowires | nih.govrsc.org |

| Si (100) | MBE | N/A | Predominantly single crystal, (100) orientation | aip.org |

| Si (001) | MBE | Additional Oxygen | Monoclinic Sm2O3-type structure | researchgate.net |

Defect Chemistry and Non-stoichiometry

The defect chemistry of gadolinium oxide involves the study of crystalline imperfections, such as point defects (vacancies, interstitials, impurities) and their influence on the material's properties. These defects can alter the electronic and ionic conductivity, optical properties, and lattice structure.

Oxygen vacancies are a common and influential defect in Gd2O3. In hetero-structures like Gd2O3 on Si(100), oxygen vacancies at the interface can act as a source of negative charge. These vacancies can provide extra electrons to the adjacent silicon layer, a phenomenon known as transfer doping aip.org. This charge transfer can lead to an accumulation of electrons in the conduction band of n-type silicon near the interface, resulting in a significant enhancement in carrier mobility aip.org. The (100) orientation of Gd2O3 is inherently unstable due to a non-zero net dipole moment perpendicular to the surface, which necessitates stabilization through charge compensation mechanisms like the formation of oxygen vacancies aip.org.

Impurities, another form of point defect, also significantly impact the Gd2O3 lattice. For example, when trivalent Europium (Eu) ions are introduced as a dopant, they can occupy two different crystallographic positions within the cubic Gd2O3 structure rsc.org. The presence of these Eu impurities induces resonant vibrations in the lattice, particularly affecting the oxygen ions surrounding the impurity. These defect-induced vibrations are responsible for the formation of strong peaks in the material's Raman spectrum rsc.orgconsensus.app.

These findings highlight how intentional (doping) and unintentional (vacancies) defects can be used to engineer the properties of gadolinium oxide.

| Defect Type | Host Material | Effect | Impact on Properties | Reference |

| Oxygen Vacancy | Gd2O3 on Si(100) | Provides extra electrons to Si layer (transfer doping) | Enhances carrier mobility at the interface | aip.org |

| Europium (Eu) Impurity | Cubic Gd2O3 | Occupies two non-equivalent crystallographic sites | Induces resonant vibrations, alters Raman spectrum | rsc.orgconsensus.app |

Advanced Spectroscopic and Analytical Characterization of Oxo Oxogadoliniooxy Gadolinium

X-ray Diffraction (XRD) for Phase Identification and Structural Refinement

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and phase purity of gadolinium oxide. iosrjournals.org The analysis of diffraction patterns allows for the identification of the specific polymorph of Gd₂O₃. The most commonly reported crystal structure for Gd₂O₃ synthesized through various methods is the cubic phase, belonging to the space group Ia3. scienceopen.comunive.it This cubic structure is identified by characteristic diffraction peaks corresponding to specific crystallographic planes.

XRD patterns are frequently compared against standard reference patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the phase. For the cubic phase of Gd₂O₃, the reference card JCPDS No. 00-012-0797 is consistently cited. iosrjournals.orgscienceopen.comresearchgate.net The absence of peaks from other phases or impurities, such as gadolinium hydroxide (B78521) (Gd(OH)₃), confirms the high purity of the synthesized material. iosrjournals.orgresearchgate.net Besides the cubic form, a monoclinic (m-Gd₂O₃) phase has also been studied and identified using XRD. researchgate.netarxiv.org

Structural refinement methods, such as the Rietveld method, are applied to the XRD data to calculate precise lattice parameters. unive.itmdpi.com Furthermore, the broadening of the diffraction peaks can be used to estimate the average crystallite size of the nanoparticles by applying the Scherrer equation. researchgate.net For instance, in studies of Gd₂O₃ nanoparticles, the broadening of the intense (222) peak is often used for this calculation. researchgate.net

| Diffraction Angle (2θ) | Miller Indices (hkl) |

|---|---|

| 20.1° | (211) |

| 28.6° | (222) |

| 33.1° | (400) |

| 47.5° | (440) |

| 56.4° | (622) |

Electron Microscopy Techniques

Electron microscopy provides direct visualization of the material's morphology, structure, and elemental distribution at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis

Scanning Electron Microscopy (SEM) is extensively used to investigate the surface topography and morphology of Gd₂O₃. SEM images reveal the size, shape, and aggregation state of the particles. aip.org Various synthesis methods result in a wide array of morphologies, including nanoflakes, uniform nanoplatelets, hollow porous microspheres, and nanowire-like structures. scienceopen.comresearchgate.netnih.gov For example, studies have shown the formation of spheroidal-like nanoclusters assembled from primary nanoparticles. arxiv.org

SEM analysis is also critical in observing changes in surface texture resulting from surface modifications or different synthesis conditions. mdpi.com For instance, the technique can confirm the formation of a dense surface with uniformly distributed grains or the successful coating of Gd₂O₃ particles with organic layers by showing a distinct alteration of the surface texture. researchgate.netmdpi.com The impact of post-deposition annealing on the polycrystalline nature of thin films can also be confirmed using SEM. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling detailed analysis of the internal structure, size, and shape of Gd₂O₃ nanoparticles. metu.edu.tr TEM analysis has been used to characterize various nanostructures, such as nanorods with a particle size of approximately 20 nm and nanoplatelets with thicknesses between 15 and 25 nm. scienceopen.comresearchgate.net The results from TEM are often in good agreement with SEM observations. scienceopen.com

High-Resolution TEM (HRTEM) allows for imaging of the crystal lattice planes. From HRTEM images, the interplanar spacing can be measured, providing further confirmation of the crystalline structure identified by XRD. In one study, the lattice fringe spacing was measured to be 0.316 nm, which corresponds to the (110) plane of the cubic Gd₂O₃ structure. scienceopen.com This level of detail is crucial for understanding the growth mechanisms of the nanostructures.

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Energy Dispersive X-ray (EDX) spectroscopy, often coupled with SEM or TEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.org EDX analysis of gadolinium oxide confirms the presence of the constituent elements, gadolinium (Gd) and oxygen (O), and can provide their relative abundance. researchgate.netresearchgate.net The technique is highly effective for verifying the chemical purity of the material, as it can detect the presence of any elemental impurities. scienceopen.com In doped samples, EDX can also confirm the successful incorporation of dopant elements into the Gd₂O₃ host matrix. scienceopen.com The unique spectral signature of gadolinium, with characteristic emission energies, allows for its clear detection and distinction from other elements. researchgate.net

| Element | Atomic Mass (g/mol) | Weight Percentage (%) | Atomic Percentage (%) |

|---|---|---|---|

| Gadolinium (Gd) | 157.25 | 86.76 | 40.00 |

| Oxygen (O) | 16.00 | 13.24 | 60.00 |

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe vibrational and electronic transitions are used to understand the chemical bonding and functional groups present in and on the surface of gadolinium oxide.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the chemical bonds within Gd₂O₃ and to detect the presence of surface-adsorbed species. The FT-IR spectrum of Gd₂O₃ exhibits a characteristic absorption band corresponding to the stretching vibration of the Gd-O bond, which has been reported at approximately 537 cm⁻¹. researchgate.net

Due to the hygroscopic nature of gadolinium oxide, FT-IR spectra often show additional bands related to adsorbed water and carbonate species from atmospheric exposure. aip.orgresearchgate.net A broad absorption band centered around 3400-3430 cm⁻¹ is typically assigned to the O-H stretching vibrations of adsorbed water molecules or surface hydroxyl groups. researchgate.net Bands observed in the region of 1400-1516 cm⁻¹ are attributed to the asymmetric C-O stretching vibrations of carbonate groups that can form on the surface. researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3430 | O-H stretching of adsorbed water/hydroxyl groups |

| ~1516, ~1400 | Asymmetric C-O stretching of surface carbonate species |

| ~537 | Gd-O stretching vibration |

Raman Spectroscopy for Lattice Vibrations and Phase Analysis

Raman spectroscopy is a powerful non-destructive technique used to investigate vibrational, rotational, and other low-frequency modes, providing insights into the molecular structure and crystalline phase of a material. irdindia.ine3s-conferences.org For gadolinium oxide, Raman analysis is crucial for identifying its polymorphic forms, primarily the cubic (C-type) and monoclinic (B-type) structures.

Studies have shown that the Raman spectra of Gd₂O₃ are phase-dependent. For the monoclinic phase, a broad and intense Raman peak is typically observed around 340 cm⁻¹, accompanied by several less intense peaks. irdindia.in The factor group analysis for monoclinic Gd₂O₃ (space group C2/m) predicts 21 active Raman modes. e3s-conferences.org The structural evolution of Gd₂O₃ films can be monitored with annealing temperature. For instance, films prepared by the sol-gel process begin to crystallize into the cubic phase at 650°C, a transformation that completes at 700°C. The monoclinic phase starts to appear simultaneously with the cubic phase at 800°C. researchgate.net

In-situ Raman spectroscopy has also been employed to study the chemical kinetics of gadolinium oxide, for example, its dissolution in molten salts. ejournal.by The technique can confirm the incorporation of Gd₂O₃ nanoparticles into polymer matrices, demonstrating its utility in composite material analysis. core.ac.uk

Table 1: Observed Raman Peaks for Monoclinic Gadolinium Oxide

| Raman Peak Position (cm⁻¹) | Intensity |

|---|---|

| ~340 | Intense, Broad |

| 375 | Less Intense |

| 395 | Less Intense |

| 424 | Less Intense |

| 451 | Less Intense |

Data sourced from combustion-synthesized monoclinic Gd₂O₃ phosphors. irdindia.in

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For gadolinium oxide, XPS is instrumental in confirming the oxidation state of gadolinium and understanding its surface chemistry.

The analysis of Gd core levels, such as Gd 3d and Gd 4d, consistently confirms the presence of the stable Gd³⁺ oxidation state. researchgate.netarxiv.org The Gd 3d level shows a spin-orbit split, with the Gd 3d₅/₂ peak located at approximately 1186.7-1187.0 eV. irdindia.inresearchgate.net The Gd 4d peak is often observed around 141 eV. researchgate.net

XPS studies also reveal that Gd₂O₃ surfaces are highly reactive towards atmospheric water and carbon dioxide. aip.org This reactivity leads to the formation of surface hydroxides and carbonates/bicarbonates. The O 1s spectrum can be deconvoluted to identify different oxygen species: the primary peak corresponds to the Gd-O bond in the oxide lattice, while higher binding energy components are attributed to hydroxyl (OH) groups and carbonate species. aip.orgcolab.ws The presence of hydroxyl defects, such as [Gd…O–OH], has been identified through detailed XPS analysis. arxiv.org

Table 2: XPS Binding Energies for Gadolinium Oxide

| Core Level | Binding Energy (eV) | Reference |

|---|---|---|

| Gd 3d₅/₂ | 1186.74 - 1187.0 | irdindia.inresearchgate.net |

| Gd 4d | ~141 | researchgate.net |

| O 1s (OH⁻) | 532.3 | colab.wsibm.com |

Binding energies can vary slightly based on instrument calibration and sample condition.

Optical and Luminescence Spectroscopy

UV-Vis-NIR Spectroscopy for Electronic Transitions and Band Gap Evaluation

UV-Vis-NIR spectroscopy is a fundamental technique for investigating the optical properties of materials by measuring their absorption, transmission, and reflectance. For gadolinium oxide, this method is primarily used to determine its optical band gap, which is a critical parameter for optoelectronic applications.

Gadolinium oxide is a wide-band-gap semiconductor. aip.org Experimental studies have reported its optical band gap to be in the ultraviolet range, with typical values around 5.2 eV to 5.4 eV. ias.ac.inscirp.orgresearchgate.netresearchgate.net Some studies on nanocomposite films have reported direct optical band gap values ranging from 4.86 eV to 5.78 eV. core.ac.uk This wide band gap makes Gd₂O₃ an excellent host material for doping with other lanthanide ions to produce phosphors, as it prevents absorption of the emitted light. ias.ac.in The band gap energy can be estimated from the absorption spectra using the Wood and Tauc relation. researchgate.net

Table 3: Reported Optical Band Gap Values for Gadolinium Oxide

| Reported Band Gap (eV) | Material Form |

|---|---|

| 5.2 | General |

| 5.4 | Nanophosphor |

| 5.78 - 4.86 | Nanocomposite Film |

| 5.2 | Crystal |

Values sourced from ias.ac.incore.ac.ukscirp.orgresearchgate.net

Photoluminescence (PL) and Cathodoluminescence (CL) for Emission Properties

Photoluminescence (PL) and Cathodoluminescence (CL) are powerful techniques for probing the emission properties of materials. Gadolinium oxide is an ideal host for luminescent materials due to its low phonon energy (~600 cm⁻¹), which minimizes non-radiative relaxation processes and enhances radiative emission efficiency. ias.ac.inresearchgate.netmdpi.com

Pure, undoped gadolinium oxide typically shows no significant emission in the visible spectrum. ias.ac.in However, a broad PL emission band in the UV region, centered around 380-387.6 nm, has been observed when excited with UV light (~230 nm). researchgate.net This deep UV emission is often attributed to the recombination of a delocalized electron with a singly charged surface oxygen vacancy. researchgate.net The presence of hydroxyl defects, identified by XPS, has also been correlated with PL signatures. arxiv.org

While intrinsic luminescence is weak, the excellent host properties of Gd₂O₃ make it a common choice for developing efficient phosphors by doping with activator ions like Europium (Eu³⁺). ejournal.byiaea.org The CL and PL properties are thus dominated by the dopant ions, which can be uniformly incorporated into the Gd₂O₃ crystal lattice. ejournal.by

Electron Spin Resonance (ESR) for Defect Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is particularly well-suited for studying paramagnetic species, including defects and certain ions.

The gadolinium ion in its trivalent state (Gd³⁺) has a 4f⁷ electronic configuration with a half-filled f-shell, resulting in a spin-7/2 ground state (⁸S₇/₂). biu.ac.ilnih.gov The absence of orbital momentum makes it an ideal candidate for ESR/EPR studies. biu.ac.il The technique is highly sensitive to the local environment of the Gd³⁺ ions. The shape and features of the ESR spectra can provide information on clustering of Gd³⁺ ions in host matrices, as dipole-dipole interactions and exchange coupling between closely spaced ions can smear out the spectral structure. biu.ac.il ESR can also be used for the quantitative determination of gadolinium. nih.gov

Thermal Analysis (TGA, DTA) for Decomposition and Crystallization Processes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature. These methods are essential for understanding the thermal stability, decomposition pathways, and crystallization of gadolinium oxide and its precursors.

A common synthesis route for Gd₂O₃ involves the thermal decomposition of gadolinium hydroxide (Gd(OH)₃). Non-isothermal TGA/DTA studies have shown that the dehydration of Gd(OH)₃ to Gd₂O₃ occurs in a two-step process. researchgate.net

Step I: Gadolinium hydroxide dehydrates to form gadolinium oxyhydroxide (GdOOH) at approximately 596 K (323 °C).

Step II: The complete dehydration of GdOOH occurs at around 710 K (437 °C), yielding the final gadolinium oxide (Gd₂O₃) product. researchgate.net

These analyses are critical for determining the appropriate calcination temperatures required to synthesize crystalline Gd₂O₃ with the desired phase and morphology.

Table 4: Thermal Decomposition of Gadolinium Hydroxide to Gadolinium Oxide

| Step | Reactant | Product | Transition Temperature |

|---|---|---|---|

| I | Gd(OH)₃ | GdOOH | ~596 K (323 °C) |

| II | GdOOH | Gd₂O₃ | ~710 K (437 °C) |

Data sourced from researchgate.net

Magnetometric Techniques (e.g., VSM, DC-magnetization)

Magnetometric techniques such as Vibrating Sample Magnetometry (VSM) and Direct Current (DC) magnetization are essential for probing the magnetic properties of gadolinium(III) oxide. Gd₂O₃ is known to exhibit paramagnetism, a property derived from the presence of unpaired electrons in the gadolinium ions (Gd³⁺) stanfordmaterials.com. Unlike its elemental form, which is ferromagnetic at certain temperatures, the oxidation of gadolinium alters the electronic structure, leading to paramagnetic behavior stanfordmaterials.com.

VSM analysis is commonly employed to confirm the paramagnetic nature of Gd₂O₃ nanoparticles. This is demonstrated by a linear relationship between magnetization and the applied magnetic field, which is characteristic of paramagnetic materials proquest.com. Hysteresis loops measured by VSM for Gd₂O₃ nanoparticles show negligible coercivity and remanence, further confirming their paramagnetic behavior at room temperature.

DC-magnetization studies as a function of temperature provide deeper insights into the material's magnetic susceptibility. For nanocrystalline Gd₂O₃ particles, measurements show a linear variation of the inverse magnetic susceptibility (χ⁻¹) with temperature researchgate.net. This adherence to the Curie-Weiss law is a hallmark of paramagnetism. From these measurements, the effective magnetic moment (μ_eff) per Gd³⁺ ion can be calculated. Research on sol-gel derived Gd₂O₃ nanoparticles has estimated the effective magnetic moment to be approximately 7.70 μ_B in the temperature range of 135 K to 260 K for 25 nm particles, which is close to the theoretical value for a free Gd³⁺ ion researchgate.net.

| Technique | Parameter Measured | Sample Description | Key Finding | Reference |

|---|---|---|---|---|

| VSM | Magnetization vs. Magnetic Field (Hysteresis Loop) | Gd₂O₃-PEG Nanoparticles | Confirmed paramagnetic nature with negligible coercivity and remanence. | researchgate.net |

| DC-Magnetization | Magnetic Susceptibility vs. Temperature | Nanocrystalline Gd₂O₃ (18 nm and 25 nm) | Linear variation of χ⁻¹ with T. Effective magnetic moment (μ_eff) per Gd³⁺ ion estimated as ~7.6-7.7 μ_B between 135-260 K. | researchgate.net |

Dynamic Light Scattering (DLS) for Particle Size Distribution and Stability

Dynamic Light Scattering (DLS) is a non-invasive technique used extensively to determine the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension. It is also used to assess the stability of the colloid by measuring the zeta potential researchgate.netnih.gov. For applications involving Gd₂O₃ nanoparticles, controlling particle size and ensuring colloidal stability are critical.

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension nih.gov. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn allows for the calculation of the hydrodynamic diameter via the Stokes-Einstein equation. Studies have utilized DLS to measure the hydrodynamic diameter of surface-coated Gd₂O₃ nanoparticles, with results showing diameters in the nanometer range, for instance, around 4 nm for d-glucuronic acid-coated particles acs.org.

The synthesis conditions significantly impact the final particle size of Gd₂O₃. DLS has been instrumental in optimizing these parameters. For example, research has shown that increasing the concentration of hydroxide ions (OH⁻) during synthesis leads to an increase in particle size nih.govresearchgate.net. Conversely, increasing the reaction reflux time can cause a decrease in the size of the nanoparticles nih.govresearchgate.net. The reaction temperature also plays a crucial role, with an optimal temperature yielding the smallest particle sizes before aggregation occurs nih.govresearchgate.net.

In addition to size, DLS can be used to measure the zeta potential, which is an indicator of the magnitude of the electrostatic repulsion or attraction between particles and, consequently, the stability of the colloidal suspension nih.gov. A high absolute zeta potential value (e.g., > ±30 mV) indicates good stability. For instance, Gd₂O₃ nanoparticles produced by laser ablation in water were found to have a zeta potential of -33 mV, suggesting a stable colloidal solution mdpi.com.

| Synthesis/Coating Parameter | Effect on Particle Size | Measured Hydrodynamic Diameter/Size | Reference |

|---|---|---|---|

| D-glucuronic acid coating | Stabilized ultrasmall nanoparticles | ~4 nm | acs.org |

| Increasing OH⁻ concentration | Increases particle size | - | nih.govresearchgate.net |

| Increasing reflux time (up to 4h) | Decreases particle size | - | nih.govresearchgate.net |

| Optimized reaction temperature (180 ºC) | Yields smallest particle size before aggregation | - | nih.govresearchgate.net |

| Laser Ablation in Water | Produces a stable colloid | Average size ~10 nm (Zeta Potential -33 mV) | mdpi.com |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to determine the local atomic structure of materials, including the bond distances, coordination numbers, and types of neighboring atoms around a specific absorbing atom aps.orgnih.gov. EXAFS does not require crystalline samples, making it ideal for studying the amorphous or nanocrystalline structures often found in synthesized Gd₂O₃ nanoparticles aps.org.

The technique involves measuring the X-ray absorption coefficient at energies just above an absorption edge of a target element—in this case, the gadolinium L₃-edge. Oscillations in the absorption coefficient, known as the EXAFS signal, arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms aps.org. Analysis of these oscillations provides detailed information about the local environment within a radius of about 5-6 Å from the central Gd atom.

In the context of gadolinium compounds, EXAFS has been used to probe the coordination environment of the Gd³⁺ ion. For example, in a study of a gadolinium(III) complex with a β-cyclodextrin ligand, EXAFS analysis at the Gd L₃-edge revealed a 9-coordinate Gd³⁺ ion nih.gov. The analysis identified distinct Gd-O and Gd-N bond paths with average distances of 2.36 Å and 2.56 Å, respectively nih.gov. Another study on gadolinium deposits in tissue samples used EXAFS to identify the chemical form of the gadolinium researchgate.net. The analysis revealed Gd–P distances at 3.11 Å and 3.72 Å, and Gd–Gd distances at an average of 4.05 Å, which is consistent with a gadolinium phosphate (B84403) (GdPO₄) structure and significantly different from the spectra of chelated gadolinium agents researchgate.netresearchgate.net.

For Oxo(oxogadoliniooxy)gadolinium (Gd₂O₃), EXAFS would be used to confirm the local coordination of Gd atoms with surrounding oxygen atoms, determining precise Gd-O bond lengths and the number of nearest oxygen neighbors, thereby providing critical structural information at the atomic level.

| Sample | Absorbing Atom | Neighboring Atom | Coordination Number | Average Bond Distance (Å) | Reference |

|---|---|---|---|---|---|

| Gd(III):β-CD(A) Complex | Gd | O | 5 | 2.36 ± 0.02 | nih.gov |

| N | 4 | 2.56 ± 0.02 | |||

| Gd deposit in tissue (GdPO₄ structure) | Gd | P | - | 3.11 and 3.72 | researchgate.net |

| Gd | - | 4.05 |

Theoretical and Computational Investigations of Oxo Oxogadoliniooxy Gadolinium

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool for the systematic study of gadolinium oxide clusters and bulk structures. aip.org DFT calculations, often within the generalized gradient approximation (GGA), allow for the investigation of structural, electronic, and magnetic properties from first principles. aip.orgbohrium.com These simulations provide a vital complement to experimental findings, offering a deeper understanding of the material's behavior. aip.org

DFT calculations are instrumental in determining the electronic properties of gadolinium oxide. Studies show that the valence band of Gd₂O₃ is primarily composed of O 2p states, while the conduction band is dominated by Gd 5d states. researchgate.net The material is identified as a direct band gap semiconductor. bohrium.comresearchgate.net

The calculated band gap values can vary depending on the computational method and the specific phase being studied. For instance, a DFT calculation estimated the direct band gap of the cubic phase to be 3.86 eV at the Γ-high symmetry point. researchgate.net Other experimental and computational work has noted that Gd₂O₃ possesses a large band gap, with some estimates around 5.2 eV. researchgate.net The different crystal structures of Gd₂O₃ polymorphs are known to contribute to variations in their energy band gaps. arxiv.org

| Property | Description | Source |

| Valence Band | Dominated by Oxygen 2p states | researchgate.net |

| Conduction Band | Dominated by Gadolinium 5d states | researchgate.net |

| Band Gap Type | Direct | bohrium.comresearchgate.net |

| Calculated Band Gap (Cubic) | 3.86 eV | researchgate.net |

| Reported Band Gap | ~5.2 eV | researchgate.net |

DFT is extensively used to optimize the atomic structures of Gd₂O₃ clusters and determine their stability. Systematic studies on (Gd₂O₃)ₙ clusters (where n is the number of formula units) reveal that their stability and structure evolve with size. aip.org Clusters with the bulk stoichiometry (Gd₂O₃) are found to be relatively more stable, and their binding energies increase with cluster size. aip.org

For smaller clusters (n=1–3), cage-like structures are energetically preferred. aip.org For example, the most stable structure for a single Gd₂O₃ unit is a trigonal bipyramid with antiferromagnetically coupled Gd atoms. aip.org As the clusters grow larger (n=4–30), they tend to favor more compact, layered structures composed of wedge-like units, showing a progression towards the bulk atomic arrangement. aip.org The optimization process involves exploring a large number of initial geometries to identify the lowest energy structures. aip.org

| Cluster Size (n in (Gd₂O₃)ₙ) | Preferred Structure | Key Features |

| 1 | Trigonal Bipyramid | Antiferromagnetically coupled Gd atoms. |

| 1–3 | Cage-like | Energetically favorable for smaller clusters. |

| 4–30 | Compact, Layered | Combination of wedge-like units, approaching bulk arrangement. |

The transfer of charge between gadolinium and oxygen ions is a fundamental aspect of the chemical bonding and electronic structure in Gd₂O₃. DFT calculations, combined with experimental techniques like X-ray photoelectron spectroscopy (XPS), help elucidate these mechanisms. arxiv.orgarxiv.org Studies on different polymorphs (cubic and monoclinic) show that atomic features, such as defects, can lead to dissimilar contributions to charge-transfer processes among electronic states. arxiv.orgarxiv.org The energy required to change the covalence of the metal-oxygen bond is a key parameter that governs charge transfer at interfaces involving correlated oxides. arxiv.org In multicomponent oxides, the ionic charge can be strongly dependent on the local atomic environment, and while models predict a linear relationship between charge and the number of unlike neighbors, significant fluctuations can occur. aps.org

Gadolinium oxide's magnetic properties are a subject of significant computational investigation. Unlike its elemental form, which is ferromagnetic at low temperatures, Gd₂O₃ is paramagnetic. stanfordmaterials.com This shift is due to the introduction of oxygen atoms, which alters the electronic structure and the magnetic interactions within the material. stanfordmaterials.com

DFT calculations are used to determine the preferred spin arrangements to confirm the ground state. aip.org For the Gd₂O₃ cluster, calculations have shown a preference for antiferromagnetic coupling between the two Gd atoms. aip.org In polynuclear gadolinium systems, weak antiferromagnetic interactions between Gd(III) centers are often observed and can be quantified by calculating Weiss constants from magnetic susceptibility data, which are then compared with DFT results. acs.org The magnetic interactions are complex and can be influenced by the specific geometry and bonding within the crystal or cluster structure. nih.gov

Quantum Chemical Calculations for Spectroscopic Interpretation

Quantum chemical calculations, including DFT, are vital for interpreting experimental spectroscopic data. For Gd₂O₃, these calculations have been used in conjunction with XPS and photoluminescence (PL) spectroscopy to understand its electronic and atomic structure. arxiv.orgarxiv.org Theoretical calculations can help assign spectral features to specific electronic transitions or structural defects. For instance, the origin of certain defects identified by XPS in Gd₂O₃ polymorphs has been supported by PL analysis and DFT calculations, providing a comprehensive picture of the material's properties. arxiv.orgarxiv.org

Modeling of Phase Transitions and Mechanical Stability

Gadolinium oxide exists in several crystal structures, primarily cubic, monoclinic, and hexagonal phases. wikipedia.org The cubic structure is the most stable at room temperature, transitioning to the monoclinic phase at approximately 1200 °C and subsequently to a hexagonal phase above 2100 °C. wikipedia.org

Theoretical modeling can be used to investigate the conditions for these phase transitions and the mechanical stability of each polymorph. DFT calculations have confirmed that in all its polymorphic phases, Gd₂O₃ is mechanically stable and ductile. bohrium.com These models are crucial for understanding the material's behavior under different temperature and pressure conditions, which is essential for its application in various technologies. mdpi.com

Simulation of Doping Effects on Electronic and Optical Properties

Theoretical and computational investigations, primarily leveraging Density Functional Theory (DFT), have become instrumental in predicting and understanding the consequences of doping on the electronic and optical characteristics of Oxo(oxogadoliniooxy)gadolinium, more commonly known as gadolinium oxide (Gd2O3). These simulations allow for a systematic analysis of how introducing impurity atoms into the Gd2O3 lattice can tailor its properties for specific technological applications.

One significant area of investigation has been the introduction of various dopants to modulate the electronic band structure and, consequently, the optical response of gadolinium oxide. Computational studies have explored the effects of doping with elements such as cadmium (Cd) to understand the resulting modifications.

A notable theoretical study employed DFT calculations to investigate the optical characteristics of cadmium-doped gadolinium oxide. researcher.liferesearchgate.net This research involved the creation of a Gd2O3 supercell to simulate the introduction of Cd atoms into the gadolinium oxide crystal lattice. researcher.liferesearchgate.net The simulations focused on evaluating the altered properties at the supercell level to assess the impact of Cd-doping on optical features. researcher.liferesearchgate.net

The electronic properties were a key focus, with calculations indicating that the self-consistent field (SCF) converged at a total energy of -689.288 Ry for the Gd2O3 supercell. researchgate.net Following this convergence, the computation of the electronic band structure revealed a direct band gap. researchgate.net The introduction of cadmium as a dopant was shown to have a substantial effect on the gadolinium oxide structure. researchgate.net Doping with cadmium, a group II element, introduces additional energy levels into the band gap, thereby modifying the electronic properties of the Gd2O3. researchgate.net